![molecular formula C20H23N3O4S2 B6559757 N-methyl-2-[4-(pyrrolidine-1-sulfonyl)benzamido]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide CAS No. 893094-29-6](/img/structure/B6559757.png)
N-methyl-2-[4-(pyrrolidine-1-sulfonyl)benzamido]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound contains a pyrrolidine ring, which is a five-membered ring with nitrogen as one of the members . Pyrrolidine is a common scaffold in medicinal chemistry and is used to create compounds for the treatment of various diseases . The compound also contains a thiophene ring, which is a five-membered ring with sulfur as one of the members . Thiophene derivatives have a variety of properties and applications, including use in industrial chemistry and material science .
Synthesis Analysis
The synthesis of pyrrolidine derivatives can be achieved through ring construction from different cyclic or acyclic precursors, or through functionalization of preformed pyrrolidine rings . The synthesis of thiophene derivatives can be achieved through various methods, including the Gewald reaction, the Paal–Knorr synthesis, the Fiesselmann synthesis, and the Hinsberg synthesis .Molecular Structure Analysis
The molecular structure of the compound would likely be complex due to the presence of the pyrrolidine and thiophene rings, as well as the various substituents. The structure would likely be non-planar due to the presence of the rings .Chemical Reactions Analysis
The chemical reactions involving this compound would likely be complex and would depend on the specific conditions and reagents used. Pyrrolidine and thiophene rings can undergo a variety of reactions, including ring-opening reactions, substitution reactions, and addition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its specific structure. In general, pyrrolidine and thiophene derivatives are likely to be soluble in common organic solvents .Scientific Research Applications
Photovoltaics
Interestingly, N-methyl-2-pyrrolidone (NMP), a related compound, has been used as an efficiency and stability additive in perovskite solar cells (PSCs) . The addition of NMP precursor solution enhances device performance and stability.
Polymer Solvency
Due to its excellent solvency properties, NMP dissolves a wide range of polymers . This property makes it valuable in polymer processing and formulation.
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological target. Pyrrolidine derivatives have been found to have a variety of biological activities, including antibacterial activity . Thiophene derivatives have also been found to have a variety of biological activities, including anticancer, anti-inflammatory, and antimicrobial activities .
Safety and Hazards
Future Directions
Future research could focus on further exploring the biological activity of this compound and developing new synthetic methods for its preparation. The pyrrolidine and thiophene scaffolds offer a wide range of possibilities for structural modification, which could lead to the discovery of new biologically active compounds .
properties
IUPAC Name |
N-methyl-2-[(4-pyrrolidin-1-ylsulfonylbenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O4S2/c1-21-19(25)17-15-5-4-6-16(15)28-20(17)22-18(24)13-7-9-14(10-8-13)29(26,27)23-11-2-3-12-23/h7-10H,2-6,11-12H2,1H3,(H,21,25)(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUPVMYGYDYUPBO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=C(SC2=C1CCC2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.